2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane
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Overview
Description
2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound features a unique structure with a pentenyl group and a phenylethenyl group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane can be achieved through several methods:
Epoxidation of Alkenes: One common method involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and yields the oxirane ring.
Cyclization Reactions: Another approach is the cyclization of suitable precursors, such as halohydrins, under basic conditions to form the oxirane ring.
Industrial Production Methods
Industrial production of such compounds may involve large-scale epoxidation processes using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Reduction: Reduction of the oxirane ring can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted oxirane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Styrene Oxide: Similar in structure but lacks the pentenyl group.
Epichlorohydrin: Contains a chloromethyl group instead of the pentenyl and phenylethenyl groups.
1,2-Epoxybutane: A simpler oxirane with a butyl group.
Properties
CAS No. |
88329-25-3 |
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Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-pent-1-enyl-3-(2-phenylethenyl)oxirane |
InChI |
InChI=1S/C15H18O/c1-2-3-5-10-14-15(16-14)12-11-13-8-6-4-7-9-13/h4-12,14-15H,2-3H2,1H3 |
InChI Key |
SCZHQAJQRSMELU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1C(O1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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